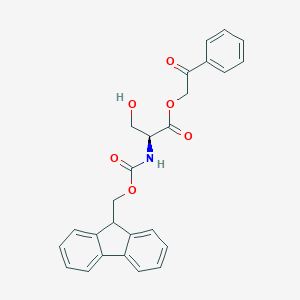

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester

Übersicht

Beschreibung

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The 9-fluorenylmethoxycarbonyl group is particularly valued for its stability under acidic conditions and its ease of removal under basic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the protection of the amino group of L-serine with the 9-fluorenylmethoxycarbonyl group. This is achieved by reacting L-serine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The phenacyl ester is then introduced by reacting the protected serine with phenacyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Deprotection: Removal of the 9-fluorenylmethoxycarbonyl group under basic conditions using reagents like piperidine.

Ester Hydrolysis: Hydrolysis of the phenacyl ester to yield the free carboxylic acid.

Substitution Reactions: The phenacyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used for hydrolysis of the ester.

Major Products Formed

Deprotection: The major product is L-serine with a free amino group.

Ester Hydrolysis: The major product is L-serine with a free carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser-OPac is widely used in solid-phase peptide synthesis, a method that enables the stepwise assembly of peptides on a solid support. The Fmoc group can be easily removed using basic conditions, allowing for subsequent coupling reactions with other amino acids. This method is particularly advantageous for synthesizing complex peptides and proteins with specific sequences.

Applications in Therapeutic Peptides

The ability to synthesize therapeutic peptides has gained traction in drug development. Fmoc-Ser-OPac is instrumental in creating peptides with biological activity, such as hormones and enzyme inhibitors. Its use facilitates the incorporation of serine residues, which are critical for the functionality and structural integrity of many bioactive peptides .

Protein Structure and Function Studies

Studying Protein Interactions

Fmoc-Ser-OPac is employed in the synthesis of labeled peptides that can be used to study protein-protein interactions. By incorporating this compound into peptide sequences, researchers can investigate binding affinities and mechanisms of action in various biological systems.

Structural Biology Applications

In structural biology, Fmoc-Ser-OPac plays a role in the preparation of peptides for X-ray crystallography and NMR studies. The precise control over peptide synthesis allows for the generation of high-purity samples necessary for detailed structural analysis .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester involves the protection of the amino group of serine, preventing it from participating in unwanted side reactions during peptide synthesis. The 9-fluorenylmethoxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The phenacyl ester serves as a temporary protecting group for the carboxylic acid group, which can be hydrolyzed under basic conditions to yield the free acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine Phenacyl Ester

- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid Phenacyl Ester

- N-(tert-Butyloxycarbonyl)-L-serine Phenacyl Ester

Uniqueness

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is unique due to its specific use in protecting the amino group of serine, which is crucial in the synthesis of serine-containing peptides. Its stability under acidic conditions and ease of removal under basic conditions make it a preferred choice over other protecting groups like tert-butyloxycarbonyl .

Biologische Aktivität

N-(9-Fluorenylmethoxycarbonyl)-L-serine phenacyl ester (Fmoc-Ser-OPac) is a compound widely used in peptide synthesis and has garnered interest in biological research due to its unique properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-Ser-OPac is an amino acid derivative characterized by the following structure:

- Chemical Formula : C26H23NO6

- CAS Number : 125760-26-1

- Molecular Weight : 445.46 g/mol

This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of serine during the coupling process.

The biological activity of Fmoc-Ser-OPac can be attributed to its role as a building block in peptide synthesis. The Fmoc group provides stability and protects the serine residue from undesired reactions during synthesis. Once incorporated into peptides, the biological activity is largely dependent on the structure and function of the resulting peptides.

Key Mechanisms:

- Peptide Synthesis : Fmoc-Ser-OPac allows for the selective incorporation of serine into peptides, facilitating the study of serine's role in various biological processes.

- Enzymatic Activity : Peptides containing serine can act as substrates for various enzymes, influencing metabolic pathways and signaling mechanisms.

1. Antioxidant Properties

Research indicates that peptides synthesized with Fmoc-Ser-OPac exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in studies focused on aging and neurodegenerative diseases.

2. Antimicrobial Activity

Studies have shown that certain peptides containing serine residues demonstrate antimicrobial properties. The incorporation of Fmoc-Ser-OPac into peptide sequences may enhance these properties, making them potential candidates for developing new antimicrobial agents.

3. Cell Signaling

Peptides synthesized using Fmoc-Ser-OPac can participate in cell signaling pathways, particularly those involving serine phosphorylation. This modification plays a significant role in regulating various cellular functions, including metabolism and cell division.

Case Studies

-

Antioxidant Peptide Study :

- A study demonstrated that a peptide synthesized with Fmoc-Ser-OPac exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro.

- Results : The peptide showed a 50% reduction in ROS at a concentration of 10 µM, highlighting its potential therapeutic applications in oxidative stress-related conditions.

-

Antimicrobial Peptide Development :

- Researchers synthesized a series of peptides incorporating Fmoc-Ser-OPac and tested their antimicrobial efficacy against various bacterial strains.

- Findings : One peptide exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

-

Cell Signaling Pathway Analysis :

- A study investigated the impact of serine-containing peptides on cellular signaling pathways related to insulin resistance.

- : Peptides with serine residues were found to modulate insulin signaling, suggesting their role in metabolic regulation.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | C26H23NO6 |

| CAS Number | 125760-26-1 |

| Molecular Weight | 445.46 g/mol |

| Antioxidant Activity | 50% reduction in ROS at 10 µM |

| Antimicrobial MIC | 5 µg/mL against Staphylococcus aureus |

Eigenschaften

IUPAC Name |

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447048 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125760-26-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.